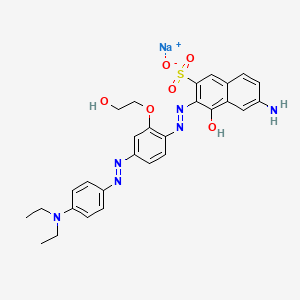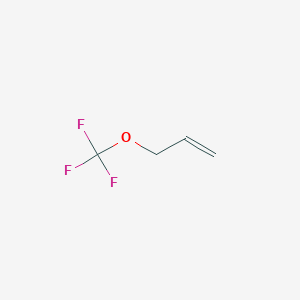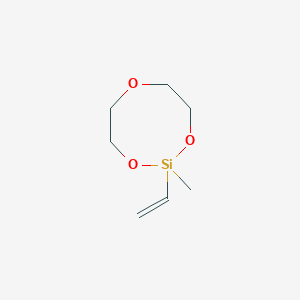
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure
準備方法
The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane typically involves the reaction of appropriate silicon-containing precursors with organic reagents. One common method includes the hydrosilylation of vinyl-containing compounds with methylsiloxane derivatives under controlled conditions. Industrial production methods often involve the use of catalysts such as platinum or rhodium to facilitate the reaction and achieve high yields.
化学反応の分析
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Polymerization: Under specific conditions, it can undergo polymerization to form organosilicon polymers with unique properties.
科学的研究の応用
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is explored for its potential use in drug delivery systems and biomedical applications due to its biocompatibility.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives, offering enhanced properties such as flexibility and durability.
作用機序
The mechanism of action of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially affecting cellular functions. The compound’s unique structure allows it to form stable complexes with other molecules, influencing its reactivity and applications.
類似化合物との比較
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane can be compared with other organosilicon compounds such as:
2,2-Dimethyl-1,3,6,2-trioxasilocane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Ethynyl-1,3,5-trimethylbenzene: Another organosilicon compound with distinct properties and uses.
Cycloalkanes: While not organosilicon compounds, they share some structural similarities and can be used for comparative studies in reactivity and applications.
特性
CAS番号 |
116393-19-2 |
|---|---|
分子式 |
C7H14O3Si |
分子量 |
174.27 g/mol |
IUPAC名 |
2-ethenyl-2-methyl-1,3,6,2-trioxasilocane |
InChI |
InChI=1S/C7H14O3Si/c1-3-11(2)9-6-4-8-5-7-10-11/h3H,1,4-7H2,2H3 |
InChIキー |
IOPZLSMCKVUTBU-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(OCCOCCO1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)


![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

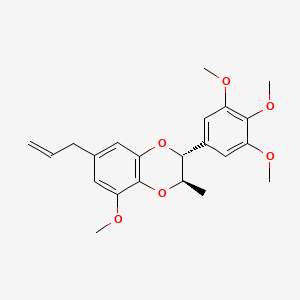
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
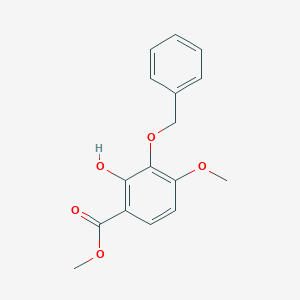
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

